3-(4-Methyl-1H-imidazol-1-yl)benzenamine
Description
Contextual Overview of Imidazole (B134444) and Aniline (B41778) Chemistry
The foundational pillars of 3-(4-Methyl-1H-imidazol-1-yl)benzenamine are the imidazole and aniline rings. Imidazole is a five-membered aromatic heterocycle containing two nitrogen atoms. It is a highly polar and amphoteric compound, capable of acting as both a weak acid and a weak base. The imidazole ring is a crucial component in many biological molecules, including the amino acid histidine and purines, and its derivatives are known to exhibit a wide array of biological activities.
Aniline, the simplest aromatic amine, consists of a phenyl group attached to an amino group. The lone pair of electrons on the nitrogen atom is delocalized into the aromatic ring, which influences its chemical reactivity and basicity. Aniline and its derivatives are pivotal intermediates in the synthesis of a vast range of dyes, polymers, and pharmaceuticals. The combination of these two moieties in this compound results in a molecule with a rich chemical character, possessing sites for hydrogen bonding, potential for metal coordination, and susceptibility to electrophilic substitution on the aniline ring.
Strategic Importance of Heterocyclic Amine Scaffolds in Molecular Design
Heterocyclic amine scaffolds, such as the one exemplified by this compound, are of paramount strategic importance in molecular design, particularly in the realm of drug discovery. These frameworks provide a three-dimensional structure that can be readily modified to optimize interactions with biological targets. The nitrogen atoms within the heterocyclic and amine groups can act as hydrogen bond donors and acceptors, crucial for molecular recognition processes.
The fusion of aromatic and heterocyclic systems allows for the modulation of physicochemical properties such as solubility, lipophilicity, and metabolic stability. This tuning is essential for developing drug candidates with favorable pharmacokinetic profiles. Furthermore, the rigid nature of these scaffolds can pre-organize functional groups in a specific spatial orientation, leading to enhanced binding affinity and selectivity for target proteins.
Rationale for Comprehensive Investigation of this compound
A comprehensive investigation into this compound is warranted for several reasons. Primarily, its structural similarity to key pharmaceutical intermediates suggests its potential as a building block for novel bioactive molecules. The non-fluorinated nature of this compound offers a different electronic and metabolic profile compared to its widely studied trifluoromethylated counterpart, which could translate to distinct biological activities and pharmacokinetic properties.
Moreover, understanding the synthesis and reactivity of this specific isomer would contribute to the broader knowledge of N-arylimidazole chemistry. The exploration of its coordination chemistry could also unveil new catalysts or materials with interesting photophysical properties. In essence, a thorough study of this compound would fill a notable gap in the chemical literature and could provide a valuable new tool for chemists.
Current Research Landscape and Unaddressed Questions Pertaining to the Compound
The current research landscape is heavily dominated by a closely related analogue, 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline. This is due to its critical role as an intermediate in the synthesis of Nilotinib, a tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia. guidechem.com Consequently, numerous patents and studies detail the synthesis and properties of the trifluoromethylated version. google.com
In stark contrast, specific academic research focusing solely on this compound is sparse. There is a significant lack of published data on its detailed synthesis, characterization, and potential applications. This disparity raises several unaddressed questions:
What are the most efficient and scalable synthetic routes to produce high-purity this compound?
What are the detailed physicochemical properties of this compound, such as its pKa, solubility, and crystal structure?
How does the absence of the trifluoromethyl group affect its biological activity in comparison to its well-documented analogue?
Could this compound serve as a valuable ligand for the development of new metal complexes with catalytic or photoluminescent properties?
These unanswered questions underscore the need for dedicated research into this specific chemical entity.
Interactive Data Tables
Below are tables summarizing the key chemical features of the constituent moieties of this compound and a comparison with its trifluoromethylated analog.
Table 1: Properties of Core Functional Moieties
| Moiety | Chemical Class | Key Properties |
| Aniline | Aromatic Amine | Nucleophilic, weakly basic, undergoes electrophilic substitution. |
| 4-Methylimidazole | Heterocycle | Aromatic, amphoteric, acts as a ligand for metal ions. |
Table 2: Comparative Physicochemical Properties
| Property | This compound | 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline |
| Molecular Formula | C₁₀H₁₁N₃ | C₁₁H₁₀F₃N₃ |
| Molecular Weight | 173.22 g/mol | 241.21 g/mol |
| Electron-Withdrawing Groups | None on the aniline ring | Strong (-CF₃) |
| Predicted Lipophilicity (logP) | Lower | Higher |
| Basicity of Aniline Nitrogen | Higher | Lower |
| Research Focus | Limited to non-existent | Extensive (as Nilotinib intermediate) guidechem.com |
Structure
3D Structure
Properties
Molecular Formula |
C10H11N3 |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
3-(4-methylimidazol-1-yl)aniline |
InChI |
InChI=1S/C10H11N3/c1-8-6-13(7-12-8)10-4-2-3-9(11)5-10/h2-7H,11H2,1H3 |
InChI Key |
XZAWNZXQVQUGCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C=N1)C2=CC=CC(=C2)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 4 Methyl 1h Imidazol 1 Yl Benzenamine and Its Derivatives
Established Synthetic Routes and Mechanistic Insights
Traditional methods for constructing the 3-(4-methyl-1H-imidazol-1-yl)benzenamine scaffold rely on robust, multi-step sequences that are well-understood in organic chemistry.
Multi-Step Synthesis Pathways (e.g., Nitration-Reduction, Condensation Reactions, Aromatic Substitution)
A predominant and well-documented strategy for synthesizing derivatives of this compound involves a nitration-reduction sequence coupled with nucleophilic aromatic substitution. This pathway is particularly common in the industrial synthesis of its trifluoromethyl derivative.
The process typically begins with a suitably substituted benzene ring, which undergoes nucleophilic aromatic substitution with 4-methylimidazole. For instance, 1-fluoro-3-nitro-5-trifluoromethyl-benzene can be reacted with 4-methyl-1H-imidazole in the presence of a mild base like potassium carbonate. google.com This reaction proceeds by the displacement of the highly activated fluorine atom by the imidazole (B134444) nitrogen.
Following the successful coupling of the two rings, the nitro group on the phenyl ring is reduced to an amine. This reduction is commonly achieved through catalytic hydrogenation, employing transition metal catalysts such as palladium on carbon (Pd/C) or platinum, in a polar solvent like methanol or ethanol. google.comquickcompany.in This step converts the nitro intermediate into the final aniline (B41778) product. quickcompany.in
Alternative established routes may involve condensation reactions to form the imidazole ring on a pre-existing aniline derivative or utilize different aromatic substitution strategies depending on the starting materials. researchgate.netmdpi.comresearchgate.net For example, Hofmann degradation has been used to convert an amide group to the target amine, though this method can have variable yields. guidechem.com
Table 1: Overview of a Multi-Step Nitration-Reduction Pathway
| Step | Reactants | Reagents & Conditions | Product | Typical Yield |
|---|---|---|---|---|
| 1. Aromatic Substitution | 1-Fluoro-3-nitro-5-trifluoromethyl-benzene, 4-Methyl-1H-imidazole | K₂CO₃, in DMA or NMP, 75-130°C | 4-Methyl-1-(3-nitro-5-trifluoromethyl-phenyl)-1H-imidazole | ~82.5% quickcompany.in |
| 2. Reduction | 4-Methyl-1-(3-nitro-5-trifluoromethyl-phenyl)-1H-imidazole | H₂, 5% Pd/C, in Methanol, 70-75°C, 4-7.5 bar | 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline | High quickcompany.in |
Key Intermediates and Precursors in the Synthesis of this compound
The efficiency of any synthetic route is highly dependent on the selection and preparation of its precursors and the stability of its intermediates. In the synthesis of this compound and its derivatives, several key molecules serve as foundational building blocks.
Key Precursors:
4-Methylimidazole: This is the fundamental imidazole component, providing the heterocyclic core of the final molecule. google.comquickcompany.ingoogle.com
Substituted Benzenes: The choice of the benzene-derived precursor dictates the substitution pattern on the aniline ring. Common starting materials include:
3-Fluoro-5-(trifluoromethyl)benzonitrile: Used in routes where the nitrile group is later converted to an amine. google.com
1-Fluoro-3-nitro-5-trifluoromethyl-benzene: A key precursor for the nitration-reduction pathway. google.com
3-Bromo-5-fluoro-benzotrifluoride: Employed in transition metal-catalyzed coupling reactions. google.com
3-Bromo-5-trifluoromethyl-phenylamine: Used for direct C-N coupling with 4-methylimidazole. google.com
Key Intermediates:
4-Methyl-1-(3-nitro-5-trifluoromethyl-phenyl)-1H-imidazole: This is the direct product of the aromatic substitution between 4-methylimidazole and a nitrated benzene precursor. google.comquickcompany.in Its subsequent reduction is the final step in forming the aniline derivative.
3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzamide: This intermediate is formed when the synthesis starts from a benzonitrile or benzoyl chloride precursor. The amide group is then converted to the amine via reactions like the Hofmann rearrangement. google.com
Contemporary Approaches in Scaffold Construction
Modern synthetic chemistry has introduced more sophisticated and efficient methods for constructing the imidazole-aniline linkage, often leveraging catalysis to improve reaction conditions and yields.
Transition Metal-Catalyzed Coupling Reactions for Imidazole-Aniline Linkage
Transition metal catalysis, particularly with palladium and copper, has become a powerful tool for forming the crucial C-N bond between the imidazole and phenyl rings. beilstein-journals.orgnih.govnih.gov These methods can offer milder reaction conditions and broader substrate scope compared to traditional nucleophilic aromatic substitution.
One prominent approach is the copper-catalyzed Ullmann condensation. This reaction can couple an aryl halide, such as 3-bromo-5-trifluoromethyl-phenylamine, with 4-methylimidazole. google.com These reactions typically require a copper(I) salt (e.g., CuI), a base (e.g., K₂CO₃), and often a coordinating ligand like a 1,2-diamine in a high-boiling aprotic solvent. google.comresearchgate.net
Palladium-catalyzed Buchwald-Hartwig amination is another advanced method. beilstein-journals.org This reaction can be used to couple a substituted bromobenzene derivative with diphenylimine, followed by hydrolysis to yield the desired aniline. google.com Such processes utilize a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) in combination with a specialized phosphine ligand and a base. google.comgoogle.com
Table 2: Examples of Transition Metal-Catalyzed Coupling Reactions
| Catalyst System | Reactants | Ligand/Base | Solvent | Product |
|---|---|---|---|---|
| Copper-Catalyzed | 3-Bromo-5-trifluoromethyl-phenylamine, 4-Methyl-1H-imidazole | Cyclohexanediamine / K₂CO₃ | Diglyme | 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline google.com |
| Palladium-Catalyzed | 3-Bromo-5-fluoro-benzotrifluoride, Diphenylimine | Phosphine Ligand / Base | Toluene | N-(3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl)diphenylmethanimine google.com |
| Palladium-Catalyzed | 3-Fluoro-5-(trifluoromethyl)aniline, 4-Methylimidazole | Pd(OAc)₂ / Xantphos | Toluene | 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline google.com |
Environmentally Benign Synthetic Strategies (e.g., Catalyst-Free, Multi-Component Reactions)
Efforts to develop more sustainable synthetic routes have focused on minimizing waste, avoiding hazardous reagents, and reducing energy consumption. While fully catalyst-free, multi-component reactions for this specific scaffold are not widely documented, progress has been made in creating safer and more efficient processes.
A key development has been the move away from hazardous reagents. For example, older synthetic routes for related structures sometimes employed reagents like diphenylphosphorylazide for Curtius rearrangement, which is unsafe for large-scale production. quickcompany.in Newer methods, such as those utilizing Hofmann rearrangement or direct reduction pathways, provide safer alternatives. google.comgoogle.com
Furthermore, research into the synthesis of substituted imidazoles has explored transition metal-free methods, such as base-promoted deaminative coupling of benzylamines with nitriles, which could be adapted for constructing the imidazole ring system under milder, catalyst-free conditions. rsc.org The development of one-pot syntheses, where multiple steps are performed in the same reactor without isolating intermediates, also contributes to a greener process by reducing solvent usage and waste. beilstein-journals.org
Regioselective Synthesis of Substituted Imidazoles and Benzenamines
Controlling the position of substituents (regioselectivity) is critical in the synthesis of this compound to ensure the correct isomer is formed. For the imidazole ring, alkylation can occur at different nitrogen atoms, and substitution must be directed to yield the desired 1,4-disubstituted product. rsc.org
The synthesis of 4- and 5-functionalized imidazoles can be directed based on the choice of starting materials and reaction conditions. nih.govfigshare.com For instance, the reaction of 4-methylimidazole with a substituted phenyl ring precursor must selectively form a bond with the N1 nitrogen of the imidazole. The presence of the methyl group at the 4-position sterically influences the reaction, but process optimization (e.g., choice of base and solvent) is crucial to minimize the formation of undesired isomers. quickcompany.inresearchgate.net
Similarly, for the benzenamine portion, the synthesis must begin with precursors that have the correct meta-substitution pattern (e.g., 1,3,5-substitution). libretexts.org The directing effects of existing substituents on the benzene ring are exploited in multi-step syntheses to install new groups at the desired positions. For example, a nitro group is a meta-director, which is useful in establishing the correct substitution pattern before it is reduced to the aniline. libretexts.org
Optimization of Reaction Conditions and Yields in the Synthesis of this compound
The synthesis of this compound, a key intermediate in the manufacture of various pharmaceuticals, has been the subject of extensive research to improve efficiency, yield, and cost-effectiveness. quickcompany.ingoogle.com Optimization strategies primarily focus on the coupling reaction between a substituted phenyl ring and 4-methylimidazole. Key methodologies include variations of the Ullmann condensation and the Buchwald-Hartwig amination, with optimization centered on catalyst systems, bases, solvents, and temperature control. wikipedia.orgwikipedia.org
One common synthetic route involves the reaction of 1-fluoro-3-nitro-5-trifluoromethyl-benzene with 4-methyl-1H-imidazole, followed by the reduction of the nitro group. google.com The initial coupling step is critical, and its conditions have been optimized to maximize the yield of the resulting intermediate, 4-methyl-1-(3-nitro-5-trifluoromethyl-phenyl)-1H-imidazole. google.com Research has shown that conducting this reaction in solvents like N,N-dimethylformamide or 1-methyl-2-pyrrolidinone at temperatures between 75°C and 130°C, in the presence of a mild base such as a carbonate, is effective. google.com Subsequent reduction of the nitro-intermediate is typically achieved through catalytic hydrogenation using transition metal catalysts like palladium on carbon (Pd/C), platinum, or Raney Nickel at elevated temperatures and pressures, yielding the final product. quickcompany.ingoogle.com
Another widely explored approach is the palladium-catalyzed Buchwald-Hartwig cross-coupling reaction. wikipedia.orgresearchgate.net This method allows for the direct formation of the C-N bond between an aryl halide and 4-methylimidazole. For instance, the reaction of 3-bromo-5-trifluoromethyl-phenylamine with 4-methylimidazole can be catalyzed by a palladium complex. google.com Optimization of this reaction has involved screening various phosphine ligands, bases, and solvents to achieve high yields and minimize side products. wikipedia.org A specific example involves reacting 3-bromo-5-(trifluoromethyl)benzamide with 4-methyl imidazole using a 1,1′-Bis(diphenylphosphino)ferrocene-palladium(II)dichloride dichloromethane complex as the catalyst and tripotassium phosphate as the base, with the reaction heated to 120-130°C. google.com
The Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution, represents an alternative pathway. wikipedia.orgorganic-chemistry.org This reaction typically requires higher temperatures compared to palladium-catalyzed methods and involves coupling an aryl halide with 4-methylimidazole in the presence of a copper catalyst and a base. wikipedia.org Optimization efforts have focused on moving from stoichiometric copper powder to soluble copper catalysts with specific ligands to improve reaction scope and mildness. wikipedia.org
The table below summarizes various optimized conditions reported for key steps in the synthesis of this compound and its direct precursors.
| Reaction Type | Starting Materials | Catalyst/Reagent | Base | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|---|---|
| Nucleophilic Aromatic Substitution | 1-fluoro-3-nitro-5-trifluoromethyl-benzene and 4-methyl-1H-imidazole | N/A | Carbonate or hydrogencarbonate salt | N,N-dimethylformamide or 1-methyl-2-pyrrolidinone | 75-130°C | Not specified | google.com |
| Catalytic Hydrogenation (Reduction) | 4-methyl-1-(3-nitro-5-trifluoromethyl-phenyl)-1H-imidazole | 5% Pd/C | N/A | Methanol | 70-75°C | High (implied) | quickcompany.in |
| Buchwald-Hartwig Coupling | 3-bromo-5-(trifluoromethyl)benzamide and 4-methyl imidazole | Pd(dppf)Cl2·CH2Cl2 | Tripotassium phosphate | Not specified | 120-130°C | ~62.5% (calculated from molar inputs) | google.com |
| Nucleophilic Substitution | 3-fluoro-5-(trifluoromethyl) benzamide and 4-methyl imidazole | Sodium amide | Sodium amide | Not specified | 80-85°C | ~78% (calculated from molar inputs) | google.com |
Synthetic Validation and Structural Elucidation of Novel Intermediates and Target Compounds
The validation of new synthetic routes and the unambiguous structural determination of intermediates and the final product, this compound, are critical for ensuring the purity, identity, and quality of the compound. A combination of chromatographic and spectroscopic techniques is employed for this purpose.
High-Performance Liquid Chromatography (HPLC) is a fundamental tool for assessing the purity of the target compound and for monitoring the progress of a reaction. It is frequently used to quantify the presence of impurities, such as regioisomers, which can form during the synthesis. google.com For instance, in the synthesis of 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline, HPLC was used to confirm a purity of 99.5% and to quantify the 5-regioisomer at 0.3%. google.com
Structural elucidation relies heavily on a suite of spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, provides detailed information about the molecular structure. ijrpc.comresearchgate.net ¹H NMR helps to identify the number and types of protons and their connectivity, while ¹³C NMR provides information about the carbon skeleton. These techniques are essential for confirming the correct substitution pattern on both the benzene and imidazole rings.
Mass Spectrometry (MS), particularly High-Resolution Mass Spectrometry (HRMS), is used to determine the precise molecular weight and elemental composition of the synthesized compounds. mdpi.com This provides strong evidence for the molecular formula of the target molecule and its intermediates.
Infrared (IR) Spectroscopy is used to identify the presence of specific functional groups within the molecule. ijrpc.commdpi.com For this compound, IR spectroscopy can confirm the presence of N-H bonds in the amine group and characteristic vibrations of the aromatic rings.
For crystalline intermediates or final products, X-ray diffraction techniques are invaluable for determining the solid-state structure. Powder X-ray Diffraction (PXRD) provides a characteristic fingerprint for a specific crystalline form, which is crucial for process control and regulatory purposes. google.com Single-crystal X-ray diffraction can provide the absolute three-dimensional structure of a molecule, confirming connectivity and stereochemistry without ambiguity. researchgate.netnih.gov For example, the crystalline form of an intermediate like 3-fluoro-5-(trifluoromethyl)benzamide has been characterized by its characteristic PXRD pattern. google.com
The following table summarizes the key analytical methods used for the validation and structural elucidation of this compound and its related compounds.
| Analytical Method | Purpose | Type of Information Obtained | Reference |
|---|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Purity assessment, reaction monitoring, impurity profiling | Quantitative data on purity and percentage of components (e.g., isomers) | google.com |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) | Structural elucidation of molecule in solution | Connectivity of atoms, chemical environment of protons and carbons | ijrpc.comresearchgate.net |
| Mass Spectrometry (MS/HRMS) | Confirmation of molecular formula | Precise molecular weight and elemental composition | mdpi.com |
| Infrared (IR) Spectroscopy | Identification of functional groups | Presence of characteristic bonds (e.g., N-H, C=C, C-N) | ijrpc.commdpi.com |
| X-ray Diffraction (PXRD, Single Crystal) | Solid-state characterization and absolute structure determination | Crystalline form identification (PXRD), 3D molecular structure (Single Crystal) | google.comresearchgate.net |
Chemical Reactivity and Derivatization Strategies of 3 4 Methyl 1h Imidazol 1 Yl Benzenamine
Functionalization of the Aniline (B41778) Moiety
The aniline moiety is a key site for derivatization, with reactivity centered on both the benzene ring and the amine group itself. The amino group strongly influences the reactivity of the aromatic ring, while also being a target for direct chemical transformations.
Electrophilic Aromatic Substitution Reactions on the Benzene Ring
The benzene ring of 3-(4-methyl-1H-imidazol-1-yl)benzenamine is subject to electrophilic aromatic substitution (EAS), a fundamental class of reactions for functionalizing aromatic compounds. The regiochemical outcome of these reactions is dictated by the directing effects of the two substituents on the ring: the amino group (-NH₂) and the 4-methyl-1H-imidazol-1-yl group.
Directing Effects : The amino group is a powerful activating group and an ortho, para-director. It significantly increases the electron density of the benzene ring through resonance, making the positions ortho (C2, C6) and para (C4) to the amine more nucleophilic and thus more susceptible to electrophilic attack. Conversely, the N-aryl imidazole (B134444) group is generally considered to be electron-withdrawing and deactivating due to the electronegativity of the nitrogen atoms, directing incoming electrophiles to the meta position relative to its point of attachment (C5).
Given these competing influences, the potent activating and directing effect of the amino group is expected to dominate the regioselectivity of EAS reactions. Therefore, electrophiles will preferentially add to the positions ortho and para to the amine. The position para (C6) to the amine is sterically unhindered. One ortho position (C2) is also available, while the other ortho position (C4) is blocked by the imidazole substituent. Consequently, substitution is most likely to occur at the C2 and C6 positions.
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. nih.govnih.gov
| Reaction Type | Reagents | Electrophile | Predicted Major Products |
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ (Nitronium ion) | 2-Nitro-3-(4-methyl-1H-imidazol-1-yl)benzenamine and 6-Nitro-3-(4-methyl-1H-imidazol-1-yl)benzenamine |
| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Br⁺ or Cl⁺ | 2-Bromo-3-(4-methyl-1H-imidazol-1-yl)benzenamine and 6-Bromo-3-(4-methyl-1H-imidazol-1-yl)benzenamine |
| Sulfonation | Fuming H₂SO₄ (SO₃) | HSO₃⁺ or SO₃ | 2-Amino-6-(4-methyl-1H-imidazol-1-yl)benzene-1-sulfonic acid |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ (Acylium ion) | N-acylated product is typically formed first, protecting the amine and deactivating the ring. Ring acylation would require subsequent reaction under different conditions. |
| Friedel-Crafts Alkylation | RCl, AlCl₃ | R⁺ (Carbocation) | N-alkylation is a significant competing reaction. Ring alkylation is often difficult to control and may lead to polyalkylation. |
Table 1: Predicted outcomes of electrophilic aromatic substitution reactions on this compound.
Amine Group Transformations (e.g., Acylation, Alkylation, Diazotization)
The primary amine group is a versatile functional handle for a variety of transformations, allowing for the introduction of diverse chemical entities.
Acylation : The nucleophilic amine readily reacts with acylating agents such as acyl chlorides or anhydrides to form stable amide derivatives. This reaction is often used as a protective strategy for the amine group to prevent unwanted side reactions during subsequent synthetic steps, such as oxidation or electrophilic substitution on the nitrogen atom.
Alkylation : Direct alkylation of the aniline nitrogen with alkyl halides is possible but can be challenging to control, often leading to a mixture of mono- and di-alkylated products, as well as quaternary ammonium salts. Reductive amination, involving the reaction with an aldehyde or ketone in the presence of a reducing agent, provides a more controlled method for synthesizing secondary or tertiary amine derivatives.
Diazotization : The primary aromatic amine can be converted into a diazonium salt by treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures (0–5 °C). Aryl diazonium salts are highly valuable synthetic intermediates that can be transformed into a wide array of functional groups through reactions like the Sandmeyer reaction (introducing -CN, -Cl, -Br), the Schiemann reaction (introducing -F), or hydrolysis (introducing -OH). This versatility makes diazotization a powerful strategy for extensive derivatization of the aniline moiety. rsc.org
| Transformation | Typical Reagents | Product Functional Group | Significance |
| Acylation | Acetyl chloride, Acetic anhydride | Amide | Protection of the amine group; modulation of electronic properties. |
| Alkylation | Alkyl halide (e.g., CH₃I) | Secondary/Tertiary Amine | Introduction of alkyl substituents to modify steric and electronic properties. |
| Reductive Amination | Aldehyde/Ketone, NaBH₃CN | Secondary/Tertiary Amine | Controlled synthesis of N-alkyl derivatives. |
| Diazotization | NaNO₂, HCl (0-5 °C) | Diazonium Salt (-N₂⁺Cl⁻) | Highly versatile intermediate for introducing a wide range of substituents. |
| Sandmeyer Reaction | Diazonium salt, CuX (X=Cl, Br, CN) | Aryl Halide, Aryl Nitrile | Replacement of the amine group with halides or a nitrile group. |
Table 2: Common transformations of the primary amine group.
Modifications and Functionalization of the Imidazole Ring
The imidazole ring presents several opportunities for functionalization, distinct from the aniline portion of the molecule. Key reactive sites include the sp²-hybridized nitrogen at position 3 and the methyl group at position 4.
N-Substitution Reactions on the Imidazole Nitrogen
In this compound, the nitrogen at position 1 (N-1) is already substituted with the benzenamine ring. The remaining nitrogen at position 3 (N-3) possesses a lone pair of electrons and is the most basic site in the imidazole ring. This nitrogen is susceptible to electrophilic attack, most commonly protonation or alkylation. nih.gov
Alkylation : Reaction with alkylating agents, such as iodomethane wikipedia.org or benzyl halides, can lead to the formation of a quaternary imidazolium salt. This transformation introduces a permanent positive charge into the molecule, which can significantly alter its physical and biological properties. The resulting imidazolium salts are often used in the synthesis of ionic liquids and as precursors for N-heterocyclic carbenes.
| Reagent | Product Type | Potential Application |
| Iodomethane (CH₃I) | N-3 Methyl Imidazolium Iodide Salt | Precursor for N-heterocyclic carbenes, ionic liquids |
| Benzyl Bromide | N-3 Benzyl Imidazolium Bromide Salt | Modification of steric bulk and electronic properties |
| Ethyl Bromoacetate | N-3 Carboethoxymethyl Imidazolium Bromide Salt | Introduction of a functionalized side chain for further derivatization |
Table 3: Examples of N-Substitution Reactions on the Imidazole Nitrogen.
Reactivity of the Methyl Group at Position 4 of the Imidazole Ring
The methyl group at the C-4 position of the imidazole ring is not merely a passive substituent. While generally stable, its C-H bonds are slightly acidic and can be deprotonated under strongly basic conditions.
Deprotonation and Alkylation : Treatment with a very strong base, such as an organolithium reagent (e.g., n-butyllithium), can deprotonate the methyl group to generate a carbanion. This nucleophilic species can then react with various electrophiles, such as alkyl halides or carbonyl compounds, to form a new carbon-carbon bond, thereby extending the side chain at the C-4 position.
Condensation Reactions : The methyl group can also participate in condensation reactions with aldehydes, particularly under basic or acidic conditions, although this typically requires activation. For example, reaction with an aromatic aldehyde could lead to the formation of a styryl-imidazole derivative. This type of reaction is common for methyl groups attached to heterocyclic systems. researchgate.net
Oxidation : Under strong oxidizing conditions, the methyl group could potentially be oxidized to a hydroxymethyl, aldehyde (formyl), or carboxylic acid group. This provides a pathway to introduce oxygen-containing functional groups at the C-4 position, significantly expanding the synthetic possibilities. For instance, the formation of a 4-formyl-imidazole derivative would introduce a reactive aldehyde handle for further modifications like reductive amination or Wittig reactions. researchgate.net
Cycloaddition Reactions Involving the Imidazole Moiety
Cycloaddition reactions offer a sophisticated method for constructing more complex ring systems fused to or derived from the imidazole core. Imidazoles can, in principle, participate in reactions such as [4+2] and [3+2] cycloadditions, although their reactivity is highly dependent on the substituents present on the ring.
[4+2] Cycloaddition (Diels-Alder Reaction) : Imidazoles are generally poor dienes in Diels-Alder reactions due to their aromatic character. However, certain substitution patterns can promote this reactivity. Research has shown that some 1-amino-2-mercapto-4-aryl-1H-imidazole derivatives can react with electron-deficient acetylenes, like dimethyl acetylenedicarboxylate (DMAD), to yield pyrrole derivatives through a retro-Diels-Alder sequence. researchgate.net The applicability of this reaction to this compound is uncertain and would likely require harsh conditions or further modification of the imidazole ring to favor diene-like behavior.
[3+2] Cycloaddition : Imidazole derivatives can also act as 1,3-dipoles in [3+2] cycloaddition reactions, particularly when activated as N-oxides. Imidazole N-oxides have been shown to react with dipolarophiles to form various fused heterocyclic systems. beilstein-journals.org Another approach involves the reaction of in-situ generated nitrile imines with imidates, which act as dipolarophiles, to form triazoles. mdpi.com For the title compound to participate in such a reaction, it would first need to be converted into a suitable 1,3-dipolar species.
The participation of this compound in cycloaddition reactions is not straightforward and would likely represent a challenging synthetic endeavor requiring specific activation strategies.
Design and Synthesis of Advanced Analogs and Conjugates
The design and synthesis of advanced analogs of this compound are centered on principles that aim to enhance molecular properties while retaining or improving biological activity. Key strategies include bioisosteric replacement to fine-tune physicochemical and pharmacokinetic profiles, and the use of scaffold diversity and combinatorial synthesis to explore a wider chemical space for novel analogs.
Bioisosteric Replacements in this compound Derivatives
Bioisosteric replacement is a widely used strategy in drug design to modify a lead compound's properties by substituting specific atoms or groups with others that have similar steric and electronic characteristics. drughunter.com This approach can be applied to this compound to address potential metabolic liabilities, enhance target binding, and improve pharmacokinetic parameters.
The aniline moiety in many pharmaceutical compounds is a known structural alert, as it can be susceptible to metabolic oxidation, potentially leading to the formation of reactive metabolites. nih.gov Bioisosteric replacement of the benzenamine portion of this compound can mitigate such risks. For instance, replacing the phenyl ring with a bridged piperidine moiety has been shown to improve solubility and reduce lipophilicity in other molecular contexts. nih.gov Other saturated carbocycles can also serve as metabolically more stable isosteres for the aniline group. nih.gov
The imidazole ring is another key functional group that can be targeted for bioisosteric modification. While the imidazole ring itself can be a stable and important feature for biological activity, its replacement with other five-membered heterocycles can modulate the compound's properties. For example, 1,2,3-triazoles have been successfully used as bioisosteres for imidazoles in the development of various therapeutic agents. unimore.it Other potential replacements include oxadiazoles, which can mimic the hydrogen bonding properties of the imidazole ring while potentially offering improved metabolic stability. drughunter.comnih.gov
Below is a table detailing potential bioisosteric replacements for the key functional groups of this compound.
| Original Moiety | Potential Bioisosteric Replacement | Rationale for Replacement |
| Benzenamine | Bridged Piperidine | Improved solubility and reduced lipophilicity nih.gov |
| Benzenamine | Saturated Carbocycles | Enhanced metabolic stability nih.gov |
| Imidazole | 1,2,3-Triazole | Mimics steric and electronic properties unimore.it |
| Imidazole | Oxadiazole | Can offer improved metabolic stability drughunter.comnih.gov |
Scaffold Diversity and Combinatorial Synthesis Approaches for Novel Analogs
To explore a broader range of chemical structures and identify novel analogs with improved properties, scaffold diversity and combinatorial synthesis are powerful strategies. Scaffold diversity involves modifying the core structure of the lead compound to create new molecular frameworks. In the context of this compound, this could involve replacing the phenylimidazole core with other bicyclic or heterocyclic systems that maintain the key pharmacophoric features.
For instance, the phenylimidazole scaffold can be modified by altering the connectivity of the rings or by introducing different ring systems altogether. In the development of hedgehog signaling pathway inhibitors, a phenylimidazole scaffold was a key feature, and modifications to this core were explored to enhance potency. nih.gov
Combinatorial chemistry provides a systematic and efficient way to generate large libraries of related compounds for screening. nih.gov For the synthesis of novel analogs of this compound, a combinatorial approach could involve the parallel synthesis of derivatives with a variety of substituents on both the phenyl and imidazole rings.
One possible combinatorial strategy would be to start with a common precursor and then introduce diversity through a series of parallel reactions. For example, a library of substituted phenylimidazoles can be generated by reacting a range of α-bromoketones with formamide in a de novo imidazole synthesis. nih.gov Further diversity can be introduced by modifying the substituents on the phenyl ring through standard cross-coupling reactions.
The following table illustrates potential scaffold modifications for generating diverse analogs of this compound.
| Original Scaffold | Modified Scaffold | Rationale for Modification |
| Phenylimidazole | Benzimidazole (B57391) | Fused ring system to alter rigidity and planarity |
| Phenylimidazole | Indazole | Altered heteroatom positioning to probe different binding interactions |
| Phenylimidazole | Phenyl-1,2,3-triazole | Bioisosteric replacement of the imidazole ring unimore.it |
| Phenylimidazole | Pyridinyl-imidazole | Introduction of a nitrogen atom in the phenyl ring to modify solubility and basicity |
By employing these advanced derivatization strategies, a wide range of novel analogs of this compound can be synthesized and evaluated, leading to the discovery of compounds with optimized properties.
Molecular and Cellular Mechanistic Investigations Preclinical/in Vitro Focus
Elucidation of Molecular Target Interactions
The principal mechanism of action for compounds derived from 3-(4-Methyl-1H-imidazol-1-yl)benzenamine is the inhibition of protein tyrosine kinases. This has been extensively studied in the context of Nilotinib, a second-generation inhibitor of the BCR-ABL kinase, which is the causative oncogene in most cases of chronic myeloid leukemia (CML). frontiersin.org
Rational drug design, based on the crystal structure of the ABL kinase domain, led to the development of Nilotinib. The this compound moiety, particularly when modified with a trifluoromethyl group, plays a pivotal role in binding to the ATP-binding site of the ABL kinase domain with high affinity. researchgate.netashpublications.org This interaction is significantly more potent than that of the first-generation inhibitor, Imatinib. ashpublications.orgnih.gov The improved fit within the kinase's binding site allows for the effective inhibition of the enzyme's catalytic activity, thereby blocking the downstream signaling pathways that drive malignant cell proliferation. nih.gov
In biochemical assays, Nilotinib demonstrates potent inhibition of wild-type BCR-ABL kinase with IC50 values in the low nanomolar range, representing a 20- to 30-fold increase in potency compared to Imatinib. ashpublications.orgnih.gov Furthermore, this structural motif confers activity against a wide array of Imatinib-resistant BCR-ABL mutants, a significant challenge in CML therapy. ashpublications.org While highly effective against most mutations, it does not significantly inhibit the T315I "gatekeeper" mutation, where a threonine residue is replaced by a bulkier isoleucine, sterically hindering the inhibitor's binding. ashpublications.orgnih.gov
Beyond BCR-ABL, derivatives of this compound also show inhibitory activity against other tyrosine kinases, including the platelet-derived growth factor receptor (PDGFR), the mast/stem cell growth factor receptor (c-KIT), and Discoidin Domain Receptors (DDRs). nih.govresearchgate.net The affinity ranking for Nilotinib is typically BCR-ABL > PDGFR > c-KIT. nih.gov
Table 1: Inhibitory Activity of Nilotinib Against Various Kinases
| Kinase Target | Cell Line/System | IC50 Value |
| BCR-ABL (wild-type) | Recombinant Kinase Assay | 15 nM |
| BCR-ABL (wild-type) | Murine myeloid progenitor cells | < 30 nM |
| c-KIT (wild-type) | Ba/F3 cells | 35 nM |
| PDGFRα | - | - |
| PDGFRβ | - | - |
| DDR1 | - | 1 nM |
The primary receptor interactions documented for derivatives of this compound are with receptor tyrosine kinases (RTKs), as detailed in the enzyme inhibition section. The compound's structure is optimized for binding within the ATP pocket of these kinases, including PDGFR and c-KIT, thereby inhibiting their signaling function upon ligand binding. nih.govresearchgate.net For example, Nilotinib has been shown to inhibit PDGFR-α and PDGFR-β, which can be overactivated in certain tumors like vestibular schwannomas. researchgate.net While the broader imidazole (B134444) class of molecules is known to interact with a variety of receptors, such as histamine (B1213489) and dopamine (B1211576) receptors, specific, high-affinity binding studies for this compound itself against a wide panel of non-kinase receptors are not extensively detailed in the available literature. mdpi.comchemicalbook.com Its therapeutic action in oncology is predominantly attributed to its potent kinase inhibition profile.
However, indirect effects on DNA have been reported. The primary target of Nilotinib, the ABL1 kinase, can translocate to the nucleus where it participates in the DNA damage response. drugbank.com By inhibiting ABL1, Nilotinib may indirectly affect these processes. More directly, some research has indicated that Nilotinib can induce global DNA hypomethylation in acute myeloid leukemia (AML) cell lines. researchgate.netresearchgate.net This suggests an interaction with the epigenetic machinery, potentially by downregulating the expression of DNA methyltransferases (DNMTs), rather than a direct binding event with the DNA molecule itself. researchgate.net
In Vitro Cellular Activity Profiling
The inhibition of key tyrosine kinases by derivatives of this compound translates into significant modulation of cellular pathways controlling cell fate. In numerous cancer cell lines, treatment with Nilotinib has been shown to induce both apoptosis (programmed cell death) and cell cycle arrest.
Apoptosis Induction: Nilotinib triggers apoptosis in cancer cells through the intrinsic mitochondrial pathway. nih.gov Studies have demonstrated that treatment leads to a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of the pro-apoptotic protein Bax. nih.govnih.gov This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. nih.gov This event initiates a caspase cascade, marked by the activation of executioner caspases like caspase-3, which then cleave cellular substrates to execute the apoptotic program. nih.gov In some cell types, this apoptosis induction has been observed to be caspase-independent. researchgate.net The proportion of apoptotic K562 cells was found to be 5.5-fold greater following treatment with Nilotinib compared to controls. ashpublications.org
Cell Cycle Modulation: In addition to inducing apoptosis, Nilotinib can halt the proliferation of cancer cells by causing cell cycle arrest. nih.gov In human melanoma and neoplastic T-cells, Nilotinib has been shown to impede the G0/G1-to-S-phase transition. mdpi.com This blockade is mediated by a reduction in the expression of key cell cycle proteins, including cyclin D1, cyclin E, cyclin A, and cyclin-dependent kinase 2 (CDK2). mdpi.comselleckchem.com The downregulation of these proteins prevents the cell from passing the G1/S checkpoint, thus inhibiting DNA replication and entry into the S phase. mdpi.com This effect is often linked to the inhibition of the RB1/E2F1 pathway, a critical regulator of the G1/S transition. mdpi.com
The ability of this compound-containing compounds to inhibit critical kinases and modulate cell survival pathways results in potent antiproliferative and cytostatic effects across a range of cancer cell lines in vitro. The efficacy is particularly pronounced in cell lines dependent on the activity of BCR-ABL, c-KIT, or PDGFR.
The half-maximal inhibitory concentration (IC50) values, which measure the potency of a substance in inhibiting a specific biological or biochemical function, have been determined for Nilotinib in various cell lines. For instance, in the CML cell line K562, which expresses the BCR-ABL protein, Nilotinib exhibits IC50 values in the low nanomolar range. researchgate.netresearchgate.net It also potently inhibits the proliferation of Ba/F3 murine cells engineered to express wild-type or mutated forms of BCR-ABL. nih.gov Its antiproliferative activity extends to other cancer types, including vestibular schwannoma and gastrointestinal stromal tumor (GIST) cell lines that are driven by c-KIT or PDGFR mutations. researchgate.netnih.gov
Table 2: Antiproliferative Activity of Nilotinib in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | Key Driver Mutation(s) | IC50 Value |
| K562 | Chronic Myeloid Leukemia | BCR-ABL | < 0.1 µM |
| KU-812F | Chronic Myeloid Leukemia | BCR-ABL | ≤ 12 nM |
| HEI-193 | Vestibular Schwannoma | NF2-null, PDGFR activation | ~3-5 µM |
| GIST-T1 | Gastrointestinal Stromal Tumor | KIT exon 11 | 108 nM (as KITV560G) |
Assessment of Antiviral, Antiprotozoal, and Anti-inflammatory Activities in Cellular Models
The imidazole nucleus is a versatile pharmacophore that imparts a wide range of biological activities. Cellular models provide a crucial platform for the initial screening and mechanistic evaluation of compounds containing the this compound core, revealing significant potential in antiviral, antiprotozoal, and anti-inflammatory applications.
Antiviral Activity: Derivatives incorporating the imidazole moiety have demonstrated broad-spectrum antiviral activity. Studies have shown that imidazole-based compounds can inhibit the replication of a diverse range of viruses, including both RNA and DNA viruses. nih.gov For instance, certain imidazole thioacetanilide (B1681303) derivatives have shown potent inhibition of HIV-1, with EC50 values as low as 0.18 µM. nih.gov The mechanism often involves targeting essential viral enzymes or proteins. In one study, structural subunits derived from Nilotinib, which contains the this compound core, were utilized as P2 ligands to design potent HIV-1 protease inhibitors, achieving antiviral IC50 values in the nanomolar range. nih.gov Computational studies have also highlighted the potential of imidazole derivatives against SARS-CoV-2, where the imidazole ring contributes to binding with viral proteins like the main protease (Mpro). nih.govmdpi.com Further research has identified imidazole derivatives with activity against Human Cytomegalovirus (HCMV), Dengue virus (DENV), and vaccinia virus. nih.govnih.gov
| Compound Class | Viral Target | Activity Metric | Value | Reference |
|---|---|---|---|---|
| Imidazole Thioacetanilide Derivative | HIV-1 | EC50 | 0.18 µM | nih.gov |
| Nilotinib-derived HIV Protease Inhibitor (Compound 5a) | HIV-1 | Antiviral IC50 | 154 nM | nih.gov |
| 1-Hydroxyimidazole Derivative (Compound 33c) | Vaccinia Virus | IC50 | 1.29 µg/mL | nih.gov |
| Imidazole-Coumarin Conjugate (Compound 15d) | Hepatitis C Virus (HCV) | EC50 | 5.1 µM | nih.gov |
Antiprotozoal Activity: The imidazolyl-benzenamine scaffold is also relevant in the development of antiprotozoal agents. Research into novel benzimidazole (B57391) derivatives, which share structural similarities, has revealed potent activity against several protozoan parasites. A series of 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives demonstrated exceptionally strong activity against Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica. researchgate.net The experimental evaluations showed that these compounds possessed IC50 values in the nanomolar range, in many cases exhibiting greater potency than metronidazole, a standard therapeutic agent for these infections. researchgate.net
| Compound | T. vaginalis IC50 (µM) | G. intestinalis IC50 (µM) | E. histolytica IC50 (µM) | Reference |
|---|---|---|---|---|
| 5-Chloro-1-methyl-2-((2-(1H-imidazol-1-yl)ethyl)thio)-1H-benzo[d]imidazole | 0.0811 | 0.0768 | 0.0435 | researchgate.net |
| 5,6-dichloro-1H-benzo[d]imidazol-2-yl)(2-(1H-imidazol-1-yl)ethyl)sulfane | 0.0698 | 0.0911 | 0.0531 | researchgate.net |
| Metronidazole (Reference) | 0.854 | 0.916 | 1.021 | researchgate.net |
Anti-inflammatory Activity: Compounds featuring imidazole and benzimidazole structures have been extensively investigated for their anti-inflammatory properties. nih.govsciencescholar.us Studies on imidazopyridine derivatives, which are structurally related, showed excellent inhibition of inflammatory cytokine expression in lipopolysaccharide (LPS)-stimulated macrophages. nih.gov Certain compounds in this class were found to inhibit the release of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in a dose-dependent manner. nih.gov The anti-inflammatory action is often attributed to the inhibition of key enzymes in inflammatory pathways, such as cyclooxygenases (COX) or kinases like p38 MAP kinase. nih.govsciencescholar.us The structural features of the imidazole ring allow it to interact with these biological targets, modulating the inflammatory response at a cellular level.
| Compound Series | Cell Model | Target/Assay | Result | Reference |
|---|---|---|---|---|
| Imidazopyridine Derivative (X10) | LPS-stimulated macrophages | TNF-α Release Inhibition | 64.8% | nih.gov |
| Imidazopyridine Derivative (X10) | LPS-stimulated macrophages | IL-6 Release Inhibition | 81.4% | nih.gov |
| Benzimidazole Derivative | Carrageenan-induced rat paw edema | In vivo anti-inflammatory activity | 75.0% max reduction in edema | nih.gov |
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analysis
Understanding the relationship between chemical structure and biological activity is fundamental to optimizing lead compounds. For derivatives of this compound, SAR and QSAR studies provide critical insights into the molecular features that drive their preclinical efficacy.
Pharmacophore modeling identifies the essential three-dimensional arrangement of steric and electronic features necessary for a molecule to interact with a specific biological target. For imidazole-containing compounds, these models consistently highlight the importance of the imidazole ring itself.
Key pharmacophoric features derived from studies on related active molecules often include:
Aromatic Rings (R): The phenyl ring of the benzenamine and the imidazole ring frequently engage in π-π stacking or hydrophobic interactions with receptor sites. nih.govnih.gov
Hydrogen Bond Acceptors (A): The nitrogen atoms of the imidazole ring are crucial hydrogen bond acceptors, forming key interactions that anchor the ligand in the target's binding pocket. nih.gov
Hydrogen Bond Donors (D): The amine group on the benzenamine ring can act as a hydrogen bond donor, contributing to binding affinity. nih.gov
Hydrophobic Features (H): The methyl group on the imidazole ring can contribute to hydrophobic interactions, enhancing binding and selectivity.
A study developing pharmacophore models for Nilotinib analogues identified a six-point model (ADHRRR) for ABCG2 inhibitory activity and a seven-point model (AADDRRR) for P-gp inhibitory activity, underscoring the combination of hydrogen bonding, hydrophobic, and aromatic features required for interaction. nih.gov
SAR studies on various series of imidazole derivatives have elucidated key structural determinants:
In Antiviral Activity: For HIV-1 inhibitors, the hydrophobicity of the aryl group attached to the imidazole moiety was found to be crucial for binding affinity. nih.gov
In Anti-inflammatory Activity: Within a series of imidazopyridines, electron-donating substitutions on the core skeleton were found to be favorable for activity. nih.gov Conversely, for other benzimidazole derivatives, the presence of electron-withdrawing groups on a phenyl substituent resulted in potent anti-inflammatory effects. nih.gov
In Antiprotozoal Activity: The potency of 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives was significantly influenced by substitutions (e.g., chlorine, methyl) on the benzimidazole ring system. researchgate.net
These findings collectively indicate that the 4-methyl-imidazolyl and aminophenyl groups of the core structure are critical components, and modifications at either of these sites can profoundly modulate biological activity.
Quantitative Structure-Activity Relationship (QSAR) models are mathematical tools that correlate the chemical structure of compounds with their biological activity. These models are instrumental in preclinical drug discovery for predicting the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts.
The development of a predictive QSAR model typically involves:
Dataset Collection: Assembling a series of structurally related compounds with experimentally determined biological activities (e.g., IC50 or EC50 values).
Descriptor Calculation: Computing a large number of molecular descriptors for each compound, which quantify various physicochemical properties (e.g., electronic, steric, topological).
Model Building: Using statistical methods, such as multiple linear regression (MLR), to build a mathematical equation that links a subset of the most relevant descriptors to the observed biological activity.
Validation: Rigorously validating the model's predictive power using internal (e.g., cross-validation) and external test sets of compounds not used in model generation.
For imidazole derivatives, several successful QSAR models have been developed. In one study focused on designing new antiviral drugs against Human Cytomegalovirus (HCMV), predictive QSAR models were built with strong cross-validation coefficients of determination (q²) ranging from 0.71 to 0.76. nih.govproquest.com The validation of these models on an external test set confirmed their ability to predict the activity of new compounds with reasonable accuracy. nih.gov These validated models were subsequently used to screen a virtual library of imidazole derivatives, leading to the identification and synthesis of novel compounds with anti-HCMV activity. nih.gov Such in silico approaches demonstrate the power of predictive modeling to guide the rational design of new derivatives based on the this compound scaffold for enhanced preclinical activity. japsonline.com
Computational and Theoretical Chemistry Studies
Molecular Modeling and Docking Simulations
Molecular modeling and docking simulations are powerful computational tools used to predict the interaction between a small molecule (ligand), such as 3-(4-Methyl-1H-imidazol-1-yl)benzenamine, and a macromolecular target, typically a protein. These methods are instrumental in drug discovery for screening virtual libraries and prioritizing compounds for synthesis and biological testing. dergipark.org.tr
Prediction of Ligand-Receptor Binding Modes and Affinities
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves sampling a vast number of possible conformations of the ligand within the protein's binding site and scoring them based on their binding affinity. This scoring is often expressed as a binding energy, with more negative values indicating a stronger interaction.
For instance, imidazole-based compounds are known to be effective inhibitors of various protein kinases, which are key targets in cancer therapy. nih.gov Docking studies of compounds structurally similar to this compound against targets like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) have been performed. nih.govmdpi.comnih.gov These studies help elucidate how the imidazole (B134444) and benzenamine moieties might interact with key amino acid residues in the kinase ATP-binding pocket. mdpi.com The docking results for a series of imidazole derivatives against various kinase targets typically show binding energies in the range of -7.0 to -10.0 kcal/mol, suggesting favorable binding. nih.gov
Table 1: Illustrative Binding Affinities of Imidazole Derivatives Against Kinase Targets
| Compound Type | Protein Target | Predicted Binding Energy (kcal/mol) | Reference Compound |
|---|---|---|---|
| Imidazo[4,5-c]quinoline Derivative | PI3K | -5.68 | Wortmannin |
| Imidazo[2,1-b] nih.govnih.govnih.govthiadiazole Derivative | TGF-β Type I Receptor Kinase | -8.5 | Melphalan |
| Benzimidazole-Oxadiazole Derivative | VEGFR-2 | -9.5 | Sorafenib |
| Imidazo[4,5-c]pyridine Derivative | CDK2 | -9.2 | CYC202 |
Note: The data in this table is illustrative and based on studies of various imidazole derivatives to show a typical range of predicted binding energies. It does not represent direct results for this compound. dergipark.org.trnih.govnih.govnih.gov
Analysis of Protein-Ligand Interaction Fingerprints
Following a docking simulation, a Protein-Ligand Interaction Fingerprint (PLIF) is generated to provide a detailed, 1D representation of the 3D interaction pattern. researchgate.netigi-global.com This fingerprint breaks down the complex intermolecular forces into a series of binary bits, where each bit corresponds to a specific interaction with a particular amino acid residue in the binding site. nih.govbiorxiv.org This allows for a systematic analysis and comparison of binding modes across different compounds. researchgate.netmdpi.com
For this compound, a hypothetical PLIF within a kinase binding site would likely highlight several key interactions:
Hydrogen Bonds: The nitrogen atoms of the imidazole ring and the amine group of the benzenamine are potential hydrogen bond donors and acceptors, likely interacting with residues in the hinge region of the kinase (e.g., Cys919 in VEGFR-2). nih.gov
Hydrophobic Interactions: The phenyl ring and the methyl group on the imidazole can form hydrophobic interactions with nonpolar residues like valine, leucine, and phenylalanine. mdpi.com
Pi-Stacking: The aromatic phenyl and imidazole rings can engage in pi-pi or pi-cation stacking with aromatic residues such as phenylalanine, tyrosine, or histidine.
Table 2: Hypothetical Protein-Ligand Interaction Fingerprint for this compound in a Kinase Active Site
| Amino Acid Residue | Interaction Type | Interacting Moiety of Ligand |
|---|---|---|
| Cysteine (Hinge Region) | Hydrogen Bond | Imidazole Nitrogen |
| Glutamic Acid (DFG motif) | Hydrogen Bond | Benzenamine -NH2 |
| Leucine | Hydrophobic | Phenyl Ring |
| Valine | Hydrophobic | Methyl Group |
| Phenylalanine | Pi-Pi Stacking | Phenyl Ring |
Note: This table is a hypothetical representation of potential interactions and is not based on direct experimental or computational data for the specified compound.
Molecular Dynamics Simulations
While molecular docking provides a static picture of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.govmdpi.com This is crucial for assessing the stability of the docked pose and understanding the conformational changes that occur upon ligand binding. nih.govnih.govnih.gov
Conformational Dynamics of this compound and its Complexes
MD simulations can track the conformational dynamics of both the ligand and the protein. Key metrics such as Root Mean Square Deviation (RMSD) are used to assess the stability of the complex. A stable RMSD over the simulation time (e.g., 100 ns) suggests that the ligand remains securely bound in its initial docked pose. mdpi.com Root Mean Square Fluctuation (RMSF) analysis can pinpoint which parts of the protein and ligand are flexible and which are rigid. For instance, MD simulations of kinase-inhibitor complexes often show that the inhibitor stabilizes the conformation of the activation loop. acs.orgresearchgate.net Analysis of the trajectory can also reveal the persistence of key interactions, such as hydrogen bonds, throughout the simulation, further validating the binding mode. youtube.com
Binding Free Energy Calculations for Ligand-Target Systems
MD simulations provide the foundation for more accurate estimations of binding free energy using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). peng-lab.orgnih.gov These methods calculate the free energy of the ligand-protein complex, the free protein, and the free ligand from snapshots of the MD trajectory. nih.gov The difference between the energy of the complex and the individual components provides an estimate of the binding free energy (ΔG_bind). rsc.org This approach is computationally less intensive than alchemical free energy methods but generally more accurate than docking scores alone. peng-lab.org Studies on various small molecule inhibitors have successfully used MM/PBSA and MM/GBSA to rank compounds and rationalize their binding affinities. researchgate.net
Quantum Chemical Calculations
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule. orientjchem.orgresearchgate.net These calculations provide insights into the molecule's intrinsic reactivity, stability, and spectroscopic properties, which are complementary to the classical mechanics-based approaches of docking and MD. nih.gov
For this compound, DFT calculations can be used to:
Optimize Molecular Geometry: Determine the most stable three-dimensional conformation of the molecule in the gas phase or in a solvent.
Analyze Frontier Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. A smaller gap suggests higher reactivity. researchgate.net
Generate Molecular Electrostatic Potential (MEP) Maps: MEP maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is vital for understanding where the molecule is likely to engage in electrostatic interactions, such as hydrogen bonding.
Table 3: Key Descriptors from Quantum Chemical Calculations for Imidazole Derivatives
| Descriptor | Significance | Typical Calculated Value (Illustrative) |
|---|---|---|
| HOMO Energy | Electron-donating ability | -6.0 to -7.0 eV |
| LUMO Energy | Electron-accepting ability | -1.5 to -2.5 eV |
| HOMO-LUMO Gap (ΔE) | Chemical reactivity and stability | 3.5 to 5.0 eV |
| Dipole Moment | Molecular polarity | 2.0 to 4.0 Debye |
Note: These values are illustrative, based on DFT studies of similar heterocyclic compounds, and serve to indicate the type of data generated. orientjchem.orgresearchgate.net
In Silico ADME/Tox Prediction and Property Space Analysis
In the early stages of drug discovery, predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is essential to minimize late-stage failures. isca.meresearchgate.net Numerous free and commercial computational tools are available to predict these pharmacokinetic and toxicity profiles from a molecule's structure. isca.menih.gov
These in silico tools analyze the molecule against established models to predict properties like gastrointestinal absorption, blood-brain barrier (BBB) penetration, interaction with cytochrome P450 enzymes (key for metabolism), and potential toxicity risks such as mutagenicity or carcinogenicity. isca.menih.gov Drug-likeness is often assessed using frameworks like Lipinski's Rule of Five, which evaluates molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors to predict oral bioavailability. nih.govjaptronline.com
| ADMET Parameter | Description | Predicted Value |
|---|---|---|
| Molecular Weight | Mass of the molecule (Lipinski's Rule: <500) | Not available in literature |
| logP | Octanol-water partition coefficient (Lipinski's Rule: <5) | Not available in literature |
| H-Bond Donors | Number of N-H, O-H bonds (Lipinski's Rule: <5) | Not available in literature |
| H-Bond Acceptors | Number of N, O atoms (Lipinski's Rule: <10) | Not available in literature |
| GI Absorption | Predicted absorption from the gastrointestinal tract | Not available in literature |
| BBB Permeant | Prediction of ability to cross the blood-brain barrier | Not available in literature |
| AMES Toxicity | Prediction of mutagenic potential | Not available in literature |
Virtual Screening and Pharmacophore-Based Molecular Design
Virtual Screening: Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.gov A compound like this compound could be identified as a "hit" in such a screen if its structure is complementary to the active site of a target receptor. nih.gov
Pharmacophore-Based Molecular Design: A pharmacophore is an abstract description of the essential three-dimensional arrangement of molecular features (e.g., hydrogen bond acceptors/donors, hydrophobic regions, aromatic rings) necessary for biological activity. nih.govnih.gov The structure of this compound contains several key pharmacophoric features: an aromatic ring, a hydrogen bond donor (the amine group), and hydrogen bond acceptors (the imidazole nitrogens). These features could be used to build a pharmacophore model. pharmacophorejournal.com This model can then be used as a 3D query to screen compound databases to find other, structurally diverse molecules that match the pharmacophore and may have similar biological activity, thus serving as a tool for preclinical lead identification. nih.gov
Emerging Non Clinical Applications of 3 4 Methyl 1h Imidazol 1 Yl Benzenamine and Its Analogs
Role as Synthetic Intermediates in Fine Chemical and Pharmaceutical Production
One of the most significant non-clinical applications of 3-(4-Methyl-1H-imidazol-1-yl)benzenamine is its function as a crucial building block in the synthesis of more complex molecules. Its bifunctional nature, possessing both a nucleophilic aniline (B41778) and a versatile imidazole (B134444) ring, allows for a wide range of chemical transformations, making it a valuable precursor for specific molecular scaffolds.
A prominent example is the trifluoromethyl-substituted analog, 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline, which serves as a key intermediate in the production of Nilotinib, a tyrosine kinase inhibitor. nih.govgoogle.comnih.gov Various synthetic strategies have been developed to produce this intermediate efficiently and cost-effectively. These processes often involve the coupling of a substituted phenylamine with 4-methylimidazole. For instance, one patented process describes the reaction of 3-bromo-5-trifluoromethyl-phenylamine with 4-methyl-1H-imidazole in the presence of a transition metal catalyst, such as a copper(I) salt. google.com Another approach involves the reaction of 3-fluoro-5-trifluoromethyl-phenylamine with the sodium salt of 4-methyl-imidazole. google.com These synthetic routes highlight the compound's role as a foundational element upon which more complex and pharmaceutically relevant structures are built. The development of improved and more scalable processes for the synthesis of this intermediate remains an active area of research. google.com
The following table summarizes key reactants and conditions in the synthesis of a notable analog of this compound, underscoring its importance as a synthetic intermediate.
| Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Product | Ref |
| 3-bromo-5-trifluoromethyl-phenylamine | 4-methyl-1H-imidazole | Copper(I) salt, Carbonate base | Diglyme, DMF, or NMP | 5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine | google.com |
| 3-fluoro-5-trifluoromethyl-phenylamine | Sodium salt of 4-methyl-imidazole | - | - | 5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine | google.com |
| 3-fluoro-5-(trifluoromethyl)benzamide | 4-methyl imidazole | Sodium amide | - | 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzamide | google.com |
Development of Chemical Probes for Biological Research
The inherent properties of the imidazole ring, such as its aromaticity and ability to participate in hydrogen bonding and proton transfer, make it an attractive component in the design of chemical probes for biological research. While specific applications of this compound as a chemical probe are not extensively documented, its structural motifs are found in various fluorescent probes and affinity labels.
Imidazole-containing fluorophores are known to exhibit pH-dependent optical properties, which can be harnessed for developing sensors to probe cellular environments. nih.gov Synthetic fluorescent compounds incorporating imidazole moieties have been studied as potential pH probes, with their absorption and emission characteristics being sensitive to the protonation state of the imidazole ring. nih.gov Furthermore, novel imidazole-based fluorescent probes have been designed for the specific detection of biologically relevant species like hypochlorite and bisulfite. rsc.org These probes often work on principles of fluorescence quenching or enhancement upon interaction with the target analyte.
The aniline group in this compound provides a convenient handle for further chemical modification, allowing for the attachment of fluorophores or reactive groups to create more sophisticated molecular tools. For example, the aniline moiety could be diazotized and coupled to fluorescent reporters or tethered to biomolecules to create affinity labels for studying protein-ligand interactions. The development of such probes based on the this compound scaffold represents a promising area for future research in chemical biology.
Applications in Materials Science
The unique electronic and structural features of this compound and its analogs make them promising candidates for applications in materials science, ranging from optoelectronics to polymer chemistry and coordination complexes.
Optoelectronic Materials (e.g., Organic Light-Emitting Diodes (OLEDs))
A significant application of derivatives of this compound is in the field of organic light-emitting diodes (OLEDs). Specifically, the trifluoromethyl analog, 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline, is utilized as a building block for the synthesis of imidazole-type iridium(III) triplet emitters. ossila.comchemicalbook.com These organometallic complexes can function as blue phosphorescent emitters in the emissive layer of OLEDs. The imidazole and aryl groups of the ligand coordinate to the iridium metal center, forming a stable complex. The presence of the electron-withdrawing trifluoromethyl group helps to increase the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which facilitates a blue shift in the photoluminescent emission. ossila.com
Polymer Chemistry and Monomer Synthesis
The bifunctionality of this compound allows for its potential use as a monomer in polymer synthesis. The aniline group can undergo oxidative polymerization to form polyaniline-like structures, while the imidazole moiety can be incorporated into the polymer backbone or as a pendant group. nih.govresearchgate.net Imidazole-containing polymers are of interest due to their ability to engage in hydrogen bonding and their potential for creating materials with specific recognition or catalytic properties. researchgate.net
For instance, vinylimidazole is a known monomer that can be copolymerized with other monomers like methyl methacrylate to create functional polymers. researchgate.net By analogy, if the aniline portion of this compound is modified with a polymerizable group, it could be incorporated into various polymer architectures. Copolymers of imidazole and carbazole have also been synthesized, demonstrating the versatility of imidazole-containing monomers in creating conducting polymers with potential applications in optoelectronics. researchgate.net The resulting polymers could exhibit interesting properties such as conductivity, thermal stability, and the ability to coordinate with metal ions, opening up possibilities for their use in sensors, membranes, and smart materials. researchgate.net
Coordination Chemistry and Ligand Design for Metal Complexes
The imidazole ring is a well-established ligand in coordination chemistry, capable of binding to a wide range of transition metals through its imine nitrogen atom. wikipedia.org The presence of both an imidazole ring and an aniline group in this compound makes it a potentially versatile ligand for the design of novel metal complexes. Coordination could occur through the imidazole nitrogen, and depending on the metal and reaction conditions, the aniline nitrogen could also participate in binding, potentially leading to the formation of chelate complexes.
Transition metal complexes with imidazole-containing ligands have diverse applications, including catalysis, sensing, and materials science. nih.govresearchgate.net For example, new metal-organic frameworks (MOFs) have been synthesized using imidazole-containing tripodal ligands, and these materials have shown promise as fluorescent sensors for nitroaromatics and metal ions. nih.gov The synthesis of metal complexes with ligands derived from Schiff bases containing heterocyclic units like imidazole has also been reported. nih.govbhu.ac.in The resulting complexes can exhibit interesting geometries and biological activities. The ability of this compound and its analogs to form stable complexes with various metal ions suggests their potential for creating new functional materials with tailored magnetic, optical, or catalytic properties.
Catalytic Applications (e.g., Organocatalysis, Metal-Catalyzed Processes)
The structural features of this compound and its derivatives suggest their potential utility in the field of catalysis, both as organocatalysts and as ligands in metal-catalyzed reactions.
Imidazole and its derivatives are known to act as organocatalysts in a variety of chemical transformations. ias.ac.in Their basic nitrogen atom can act as a proton shuttle or a nucleophilic catalyst. For example, imidazole has been shown to catalyze the synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-diones in an aqueous medium. ias.ac.in Chiral phosphoric acids have been used to catalyze the atroposelective construction of N-arylbenzimidazoles, highlighting the role of the imidazole scaffold in asymmetric synthesis. beilstein-journals.org While direct catalytic applications of this compound have not been extensively reported, its imidazole moiety could potentially participate in similar catalytic cycles.
In the realm of metal-catalyzed processes, the imidazole group can serve as a strong sigma-donating ligand for transition metals. wikipedia.org The resulting metal complexes can be effective catalysts for a range of reactions, including cross-coupling, hydrogenation, and oxidation. beilstein-journals.orgcnr.itmdpi.com The synthesis of this compound itself often employs a transition metal catalyst, such as copper or palladium, to facilitate the C-N bond formation. google.com Furthermore, iron complexes with imidazole-containing ligands have been investigated as precatalysts for ethylene oligomerization. mdpi.com The combination of the imidazole ligand and the aniline functionality in this compound could lead to the development of novel ligand scaffolds for homogeneous catalysis, potentially influencing the activity and selectivity of the metallic center.
Corrosion Inhibition Studies
The investigation into this compound and its analogs has revealed significant potential in the non-clinical application of corrosion inhibition. Imidazole and its derivatives are recognized for their efficacy in protecting various metals from corrosive environments, a property attributed to their specific molecular structure. nih.govnih.gov These organic compounds function by adsorbing onto the metal surface, creating a protective film that slows down anodic, cathodic, or both reactions associated with corrosion. scirp.org The protective mechanism involves the interaction of heteroatoms like nitrogen, π-electrons from the aromatic rings, and functional groups with the metal's vacant d-orbitals. nih.govscirp.org
Research has demonstrated that imidazole derivatives are effective corrosion inhibitors for metals such as iron, steel, mild steel, and copper in various aggressive media, including acidic solutions like hydrochloric acid (HCl) and sulfuric acid (H₂SO₄). nih.govampp.orgnih.gov The efficiency of these compounds is influenced by their concentration, the surrounding temperature, and the nature of the corrosive environment. icrc.ac.ir
Detailed electrochemical studies, including potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), have been instrumental in quantifying the performance of these compounds. nih.govnih.gov For instance, studies on imidazole derivatives on mild steel in H₂SO₄ have shown that inhibition efficiency increases with the concentration of the inhibitor, reaching levels as high as 96% and 91% for certain analogs at a concentration of 10⁻³ M. nih.govresearchgate.net These electrochemical methods reveal that many imidazole derivatives act as mixed-type inhibitors, meaning they suppress both the anodic metal dissolution and the cathodic hydrogen evolution reactions. nih.govnih.gov
The adsorption of these inhibitor molecules onto the metal surface is a critical step in the protection process and often follows the Langmuir adsorption isotherm model. gssrr.orgmdpi.com This suggests the formation of a monolayer of the inhibitor on the metal. The strength and nature of this adsorption can be a combination of physical adsorption (physisorption) and chemical adsorption (chemisorption). gssrr.orgmdpi.com
The molecular structure of the specific imidazole analog plays a crucial role in its inhibition efficiency. The presence of additional functional groups or alkyl chains can enhance the electron density of the molecule, leading to stronger adsorption and better protection of the metal surface. nih.gov For example, an imidazolium-based ionic liquid with an additional methyl group showed higher inhibition efficiency (95.35%) compared to its counterpart without the extra group (90.67%) at the same concentration. nih.gov Similarly, benzimidazole (B57391) derivatives have demonstrated high protective efficiency, ranging from 95% to 98%, for carbon steel in 1 M HCl. nih.gov
The following tables summarize the research findings on the corrosion inhibition performance of various analogs of this compound.
Table 1: Inhibition Efficiency of Imidazole Analogs on Steel in Acidic Media
| Inhibitor Compound | Metal | Corrosive Medium | Concentration | Inhibition Efficiency (%) | Source |
|---|---|---|---|---|---|
| 2-(4-chlorophenyl)-1,4,5-triphenyl-1H-imidazole (IM-Cl) | Mild Steel | 0.5 M H₂SO₄ | 10⁻³ M | 96% | nih.govresearchgate.net |
| 1,4,5-triphenyl-2-(p-tolyl)-1H-imidazole (IM-CH₃) | Mild Steel | 0.5 M H₂SO₄ | 10⁻³ M | 91% | nih.gov |
| 3-hexadecyl-1,2-dimethyl-1H-imidazol-3-ium bromide | Mild Steel | 1 M HCl | 500 ppm | 95.35% | nih.gov |
| 3-hexadecyl-1-methyl-1H-imidazol-3-ium bromide | Mild Steel | 1 M HCl | 500 ppm | 90.67% | nih.gov |
| Benzimidazole derivatives (B1, B2, B3) | Carbon Steel (X56) | 1 M HCl | 10 mM | 95% - 98% | nih.gov |
Table 2: Corrosion Inhibition Studies in Various Environments
| Inhibitor Compound | Metal | Corrosive Medium | Concentration | Inhibition Efficiency (%) | Source |
|---|---|---|---|---|---|
| Imidazole | Carbon Steel Weldment | Alkaline District Heating Water | 500 ppm | 91.7% | nih.gov |
| 4-(4,5-diphenyl-1H-imidazole)-N,N-dimethylbenzenamine | Carbon Steel | 1% NaCl | Not Specified | Mechanism Study | gssrr.org |
| Imidazole | Iron | Aqueous Corrosive Medium | Not Specified | 96% (in solution) | ampp.org |
| Methyl 4-(((1-H benzo[d]imidazol-2-yl)methyl)thio)methyl)benzoate | Aluminum | 1 M HNO₃ | 5x10⁻³ M | 98.5% | researchgate.net |
Future Perspectives and Research Directions for 3 4 Methyl 1h Imidazol 1 Yl Benzenamine
Innovation in Sustainable Synthetic Methodologies for the Compound
Traditional synthetic routes for phenyl-imidazole compounds often rely on multi-step processes that may involve harsh reaction conditions, hazardous reagents, and significant solvent waste. The future of synthesizing 3-(4-methyl-1H-imidazol-1-yl)benzenamine is geared towards the principles of green chemistry, focusing on efficiency, safety, and environmental stewardship.
Future research will likely prioritize the development of novel catalytic systems that can streamline the synthesis. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, and copper-catalyzed methods, like the Ullmann condensation, are powerful tools for forming the crucial C-N bond between the phenyl and imidazole (B134444) rings. Innovations in this area will focus on creating catalysts with higher turnover numbers, lower catalyst loading, and the ability to function in greener solvents like water, ethanol, or bio-based solvents, moving away from polar aprotic solvents like DMF or NMP.
Another promising direction is the exploration of one-pot synthesis protocols. These methodologies, where reactants are subjected to successive chemical reactions in a single reactor, avoid lengthy separation and purification processes of intermediate compounds, thereby saving time, resources, and reducing waste. Research into flow chemistry, where reactions are run in a continuously flowing stream rather than a batch, offers enhanced control over reaction parameters, improved safety, and potential for scalable, automated production.
Furthermore, the principles of atom economy will be central to designing new synthetic pathways. This involves minimizing the incorporation of auxiliary substances and maximizing the incorporation of all materials used in the process into the final product. Biocatalysis, using enzymes to perform specific synthetic steps, presents a highly sustainable alternative that can offer high selectivity under mild conditions.
| Synthetic Strategy | Traditional Approach | Future Sustainable Goal |
| Catalysis | Stoichiometric reagents, harsh conditions (e.g., high heat) | High-efficiency Pd or Cu catalysts, lower temperatures, greener solvents |
| Process | Multi-step batch synthesis with intermediate isolation | One-pot synthesis, continuous flow chemistry |
| Reagents | Use of hazardous reagents (e.g., strong bases like NaH) | Use of safer, more benign bases and starting materials |
| Solvents | Polar aprotic solvents (DMF, NMP) | Water, ethanol, glycerol, or solvent-free conditions |
Deeper Mechanistic Understanding of Molecular Interactions
While the phenyl-imidazole scaffold is a known pharmacophore, a detailed mechanistic understanding of how this compound and its derivatives interact with biological targets at a molecular level is a critical area for future investigation. The compound's utility as a kinase inhibitor intermediate suggests that its core structure is adept at fitting into ATP-binding pockets, but the specific contributions of each moiety—the aniline (B41778), the methyl group, and the imidazole ring—to binding affinity and selectivity are not fully elucidated for a range of potential new targets.
Future research should employ a suite of biophysical and structural biology techniques. X-ray crystallography and cryo-electron microscopy (cryo-EM) studies of the compound in complex with various target proteins (e.g., different kinases, G-protein-coupled receptors) will be essential to visualize the precise binding modes. documentsdelivered.com These studies can reveal key hydrogen bonds, hydrophobic interactions, and π-stacking that govern target engagement. The imidazole ring, with its capacity for hydrogen bonding and protonation, likely plays a pivotal role in these interactions. nih.gov
Comprehensive Structure-Activity Relationship (SAR) studies will be another cornerstone of this research. documentsdelivered.com By systematically modifying the structure—for instance, by altering the position of the methyl group, substituting the aniline ring, or functionalizing the imidazole core—researchers can map the molecular landscape required for potent and selective activity against new targets. This will generate crucial data for understanding on-target activity and predicting off-target effects. Techniques like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) can provide quantitative data on the thermodynamics and kinetics of binding, offering a deeper understanding of the driving forces behind the molecular recognition process.
Advanced Computational Modeling and Artificial Intelligence Integration for Compound Design
The design of novel derivatives of this compound will be significantly accelerated by the integration of advanced computational modeling and artificial intelligence (AI). These in silico approaches can predict molecular properties, binding affinities, and potential toxicities, thereby reducing the time and cost associated with traditional trial-and-error synthesis and screening. nih.govpremierscience.com
Molecular docking and dynamics simulations will be instrumental in screening virtual libraries of derivatives against structural models of biological targets. documentsdelivered.comrjptonline.org These methods can predict preferred binding poses and estimate binding free energies, allowing researchers to prioritize the synthesis of compounds with the highest likelihood of success. Quantitative Structure-Activity Relationship (QSAR) models, which correlate variations in molecular structure with changes in biological activity, will be developed to guide lead optimization. mdpi.comnih.gov By building robust QSAR models based on experimental data from SAR studies, researchers can predict the activity of yet-unsynthesized compounds. mdpi.com
The integration of AI and machine learning (ML) represents a paradigm shift in compound design. nih.govaragen.com AI algorithms can be trained on vast datasets encompassing chemical structures, biological activities, and ADME (absorption, distribution, metabolism, and excretion) properties to identify complex patterns that are not apparent to human researchers. rsc.org Generative AI models can design entirely new molecules with desired properties, expanding the accessible chemical space beyond simple modifications of the parent scaffold. Furthermore, AI can be used to predict synthetic accessibility, ensuring that the computationally designed molecules can be feasibly produced in the laboratory.
| Computational Tool | Application in Compound Design | Future Direction |
| Molecular Docking | Predicts binding mode and affinity of derivatives in target proteins. documentsdelivered.com | Integration with AI for high-throughput virtual screening of massive libraries. |
| QSAR | Establishes mathematical relationships between structure and activity. nih.gov | Development of more predictive models using larger and more diverse datasets. |
| Molecular Dynamics | Simulates the dynamic behavior of the compound-protein complex over time. | Longer timescale simulations to capture complex conformational changes. |
| AI / Machine Learning | Predicts ADME/Tox properties, generates novel molecular structures. nih.gov | De novo design of compounds with multi-parameter optimization (potency, selectivity, safety). |
Exploration of Novel Non-Clinical Applications Beyond Current Scope
The unique electronic and structural properties of the phenyl-imidazole scaffold position this compound and its derivatives as promising candidates for a range of non-clinical applications, particularly in materials science and industrial chemistry.
In materials science, phenyl-imidazoles are recognized for their role in the synthesis of polymers and coordination compounds used in sensors and optoelectronics. nih.govacs.org The aromatic nature of the compound and the coordinating ability of the imidazole nitrogen atoms make it an attractive building block for metal-organic frameworks (MOFs) or functional polymers. Future research could explore the development of materials incorporating this scaffold for applications such as gas storage, catalysis, or as components in organic light-emitting diodes (OLEDs).
Another significant area of exploration is corrosion inhibition. Imidazole derivatives have been shown to be effective corrosion inhibitors for various metals and alloys in acidic or saline environments. peacta.orgresearchgate.netresearchgate.net The mechanism often involves the adsorption of the molecule onto the metal surface, forming a protective barrier. The nitrogen atoms in the imidazole ring and the π-electrons of the aromatic system can coordinate with the metal, preventing corrosive attack. researchgate.net Future studies could systematically evaluate the efficacy of this compound and its derivatives for protecting industrial metals like steel, copper, and aluminum.
Strategic Development of Highly Selective Chemical Probes and Tools for Chemical Biology
Beyond direct therapeutic applications, this compound serves as an excellent starting point for the strategic design of chemical probes and tools to investigate biological systems. These tools are essential for target identification, validation, and understanding complex cellular pathways.
A key future direction is the development of fluorescent probes. By conjugating a fluorophore to the this compound scaffold, researchers can create molecules that report on the presence or activity of a specific target protein in living cells or tissues. The imidazole moiety itself can contribute to environmentally sensitive fluorescence, for example, in the design of probes for pH or metal ions. nih.govinoe.ro
Another important area is the creation of activity-based probes (ABPs). stanford.edu ABPs are designed to covalently bind to the active site of a specific enzyme or class of enzymes. By incorporating a reactive "warhead" and a reporter tag (like biotin or a fluorescent dye) onto the this compound core, highly selective probes could be developed to profile the activity of specific kinases or other enzymes in complex biological samples.
Finally, the scaffold can be functionalized and immobilized on a solid support, such as agarose beads, to create affinity chromatography resins. These tools would be invaluable for "pull-down" experiments to identify the binding partners of the compound from cell lysates, thereby aiding in the discovery of new biological targets and mechanisms of action.
Q & A
Basic: What are the established synthetic routes for 3-(4-Methyl-1H-imidazol-1-yl)benzenamine?
The compound is synthesized via cross-coupling reactions, often using copper iodide (CuI) as a catalyst. A representative method involves reacting 3-bromo-5-(trifluoromethyl)aniline with 4-methylimidazole in the presence of Cs₂CO₃ as a base and DMF as a solvent at 110°C for 18 hours . Purification typically employs column chromatography, yielding >90% purity. Alternative routes include Buchwald-Hartwig amination or Ullmann coupling for imidazole-aryl bond formation .
Basic: What analytical techniques are critical for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are essential for confirming molecular structure. For example, ¹H NMR resolves aromatic protons (δ 7.2–8.1 ppm) and imidazole methyl groups (δ 2.3 ppm) . X-ray crystallography (using SHELX programs) is recommended for resolving stereochemical ambiguities . Purity validation often relies on HPLC with UV detection (λ = 254 nm) .
Basic: What are the primary research applications of this compound?
It serves as a fluorinated building block in organic electronics (e.g., OLED phosphorescent materials) due to its electron-deficient trifluoromethyl group and aromatic stability . Pharmacologically, it is a key intermediate in tyrosine kinase inhibitors (e.g., nilotinib) and has been studied as a potential impurity in antineoplastic drug formulations .
Advanced: How can researchers optimize synthetic yields while minimizing side products?
Side reactions (e.g., over-alkylation or imidazole ring decomposition) are mitigated by:
- Catalyst tuning : Substituting CuI with Pd(OAc)₂ for improved regioselectivity .
- Solvent optimization : Using polar aprotic solvents like DMSO to enhance reaction kinetics .
- In situ monitoring : Employing TLC or GC-MS to track intermediate formation .
Recent patents highlight microwave-assisted synthesis to reduce reaction times from 18 hours to 4 hours .
Advanced: How can structural contradictions in crystallographic data be resolved?
Discrepancies in bond angles or torsional conformations (e.g., imidazole-aryl dihedral angles) require:
- High-resolution XRD : Refinement via SHELXL to achieve R-factor < 0.05 .
- Computational validation : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) to compare experimental vs. theoretical geometries .
- 2D NMR : NOESY correlations to confirm spatial proximity of aromatic protons .
Advanced: What strategies address discrepancies in reported biological activity data?
Contradictions often arise from impurities or stereochemical variations. Solutions include:
- Strict purity control : LC-MS to ensure >98% purity (critical for pharmacological assays) .
- Isomer separation : Chiral HPLC to isolate enantiomers, as biological activity can vary significantly between R/S configurations .
- Meta-analysis : Cross-referencing IC₅₀ values across studies using standardized assay protocols (e.g., MTT for cytotoxicity) .
Advanced: How can computational modeling guide derivative design for enhanced properties?
- QSAR studies : Correlating substituent effects (e.g., trifluoromethyl position) with electronic properties (HOMO-LUMO gaps) .
- Molecular docking : Predicting binding affinity to kinase domains (e.g., Abl1 in nilotinib) using AutoDock Vina .
- Solubility prediction : COSMO-RS simulations to optimize logP values for drug-likeness .
Advanced: What challenges arise in scaling up synthesis for industrial research?
- Catalyst recovery : Heterogeneous catalysts (e.g., Pd/C) reduce metal contamination .
- Thermal stability : DSC analysis reveals decomposition above 250°C, necessitating controlled heating .
- Waste reduction : Solvent recovery systems (e.g., DMF distillation) improve sustainability .
Advanced: How does this compound integrate into interdisciplinary research?
- Materials science : Its π-conjugated system enhances charge transport in organic semiconductors .
- Medicinal chemistry : Structural analogs are screened for kinase inhibition via high-throughput crystallography .
- Environmental chemistry : Studies on degradation pathways (e.g., photolysis in UV light) assess ecological impact .
Advanced: What experimental conditions affect compound stability during storage?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
